molecular formula C12H10FN3O3S B2660570 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid CAS No. 1325307-14-9

4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid

Cat. No. B2660570
CAS RN: 1325307-14-9
M. Wt: 295.29
InChI Key: KCCNQJSTWFQCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains functional groups such as an amino group (-NH2), a carbamoyl group (-(C=O)NH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki-Miyaura coupling, which is a popular method for forming carbon-carbon bonds using organoboron reagents .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amino group might participate in condensation reactions, and the carboxylic acid group could undergo reactions with bases or alcohol .

Safety And Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care. Using personal protective equipment and following safe laboratory practices are recommended .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the development of new pharmaceuticals, in chemical research, or in the synthesis of new materials .

properties

IUPAC Name

4-amino-3-[(4-fluorophenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S/c13-7-3-1-6(2-4-7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCNQJSTWFQCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NSC(=C2N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid

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